molecular formula C8H9NO2 B1606057 2-(Hydroxymethyl)benzamide CAS No. 33832-98-3

2-(Hydroxymethyl)benzamide

Cat. No. B1606057
Key on ui cas rn: 33832-98-3
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04888283

Procedure details

4.92 g of phthalide are transformed according to C. Y. Belke, S. C. K. Su, J. A. Shafer (J. Am. Chem. Soc., 93, 4552 (1971)), into 2-hydroxymethylbenzamide (melting point 147°-149° C.) which by treatment with lithium-aluminium hydride according to R. M. Laird, R. E. Parker (J. Chem. Soc., 4784 (1965)), and then with gaseous hydrogen chloride dissolved in ethyl ether, gives 2-hydroxymethylbenzylamine hydrochloride which after crystallization from an ethanol/ethyl ether mixture shows melting point of 177°-179° C. (G. Pifferi, L. Fontanella, E. Decelli, R. Monguzzi, J. Heterocyclic Chem., 9, 1209 (1972), melting point 177°-178° C.). I.R. (KBr) 3260 cm-1 (OH), 2595 cm-1 (NH3+), 1020 cm-1 (C--O), 760 cm-1 (phenyl).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2C(=CC=CC=2)CO1)=O.[OH:11][CH2:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([NH2:17])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[ClH:28]>C(OCC)C>[ClH:28].[OH:11][CH2:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[CH2:15][NH2:17] |f:2.3.4.5.6.7,10.11|

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C(=O)N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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